![molecular formula C25H25N5OS B2941168 [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 1297609-69-8](/img/structure/B2941168.png)
[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticonvulsant, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H28N4OS
- Molecular Weight : 420.56 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial and anticonvulsant properties.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and piperazine moieties exhibit significant antimicrobial properties. A study by Mhaske et al. (2014) highlighted that compounds similar to the target molecule demonstrated moderate to excellent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The findings are summarized in Table 1.
Compound | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | Moderate | 32 µg/mL |
5b | Good | 16 µg/mL |
5c | Excellent | 8 µg/mL |
Anticonvulsant Activity
In a study assessing anticonvulsant properties, a series of compounds derived from similar structures were tested in animal models. The results showed that certain derivatives provided protection against seizures in the maximal electroshock (MES) test at doses ranging from 100 mg/kg to 300 mg/kg . Notably, compounds with the phenylpiperazine moiety exhibited delayed onset but prolonged action.
The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating neurotransmitter systems or inhibiting certain enzymes. The thiazole and piperazine components are believed to play crucial roles in these interactions, enhancing the compound's biological efficacy .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of related compounds:
- Antimicrobial Efficacy : A study demonstrated that modifications on the thiazole ring significantly affected antimicrobial potency. Compounds with halogen substitutions showed enhanced activity against resistant bacterial strains .
- Anticonvulsant Studies : Another investigation focused on the pharmacodynamics of similar piperazine derivatives, revealing their effectiveness in reducing seizure frequency and duration in treated animals .
Eigenschaften
IUPAC Name |
[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-17-8-10-19(11-9-17)24-26-18(2)23(32-24)21-16-22(28-27-21)25(31)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,21-22,27-28H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYWKXUIYCWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.